molecular formula C19H26N2O2 B2936229 N-Ethyl-N-[2-[2-(4-methylphenyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide CAS No. 2361728-80-3

N-Ethyl-N-[2-[2-(4-methylphenyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide

Cat. No. B2936229
CAS RN: 2361728-80-3
M. Wt: 314.429
InChI Key: YWJCZFKDDSLVCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-N-[2-[2-(4-methylphenyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide, also known as U-47700, is a synthetic opioid agonist that was first synthesized in the 1970s. It has gained popularity in recent years as a recreational drug due to its potent analgesic effects. However, its potential for abuse and overdose has led to its classification as a Schedule I controlled substance in the United States.

Mechanism of Action

N-Ethyl-N-[2-[2-(4-methylphenyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide acts as a selective agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It binds to the receptor and activates it, leading to the inhibition of pain signals in the brain and spinal cord.
Biochemical and physiological effects:
The biochemical and physiological effects of N-Ethyl-N-[2-[2-(4-methylphenyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide are similar to those of other opioids. It produces analgesia, sedation, and euphoria. It can also cause respiratory depression, nausea, and constipation.

Advantages and Limitations for Lab Experiments

One advantage of using N-Ethyl-N-[2-[2-(4-methylphenyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide in lab experiments is its potency, which allows for the study of the opioid receptor system at lower concentrations. However, its potential for abuse and overdose makes it a risky substance to work with in a lab setting.

Future Directions

Future research on N-Ethyl-N-[2-[2-(4-methylphenyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide could focus on developing new opioid analgesics with fewer side effects, as well as investigating the potential for using N-Ethyl-N-[2-[2-(4-methylphenyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide as a tool to study the opioid receptor system. Additionally, research could be conducted on the potential for developing new treatments for opioid addiction using N-Ethyl-N-[2-[2-(4-methylphenyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide or related compounds.

Synthesis Methods

The synthesis of N-Ethyl-N-[2-[2-(4-methylphenyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide involves the reaction of 4-methylphenylpiperidin-2-one with ethyl 2-chloropropionate to form N-ethyl-4-methylpiperidin-2-one. This intermediate is then reacted with ethyl chloroformate and sodium hydroxide to form N-ethyl-N-[2-(2-oxoethyl)]-4-methylpiperidin-2-one. Finally, this compound is reacted with propenamide to form N-Ethyl-N-[2-[2-(4-methylphenyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide.

Scientific Research Applications

N-Ethyl-N-[2-[2-(4-methylphenyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide has been used in scientific research to study the opioid receptor system and its role in pain management. It has also been used to investigate the potential for developing new opioid analgesics with fewer side effects than traditional opioids.

properties

IUPAC Name

N-ethyl-N-[2-[2-(4-methylphenyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-4-18(22)20(5-2)14-19(23)21-13-7-6-8-17(21)16-11-9-15(3)10-12-16/h4,9-12,17H,1,5-8,13-14H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJCZFKDDSLVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCCCC1C2=CC=C(C=C2)C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.